2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)-

Description

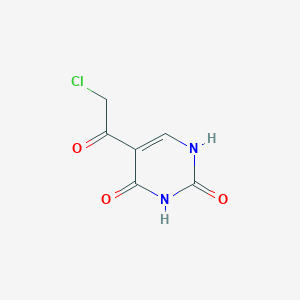

2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- is a substituted uracil derivative characterized by a chloroacetyl group (-COCH₂Cl) at the 5-position of the pyrimidinedione ring. Such derivatives are often explored as intermediates in organic synthesis, prodrug candidates, or bioactive molecules in medicinal and agrochemical research .

Properties

CAS No. |

67042-53-9 |

|---|---|

Molecular Formula |

C6H5ClN2O3 |

Molecular Weight |

188.57 g/mol |

IUPAC Name |

5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H5ClN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12) |

InChI Key |

UFDZWCVYXUYKIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone typically involves the chlorination of 1-(2,4-dihydroxypyrimidin-5-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Pyrimidine ketones or carboxylic acids.

Reduction: Pyrimidine alcohols or amines.

Scientific Research Applications

Antiviral Properties : Research indicates that 2,4(1H,3H)-pyrimidinedione, 5-(chloroacetyl)- exhibits antiviral activity. It has been studied as a potential candidate for developing antiviral medications targeting various viral infections. The mechanism of action involves interference with viral replication processes, although specific pathways remain under investigation.

Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in lipid metabolism. For instance, studies on structure-activity relationships (SAR) have shown that derivatives of pyrimidine compounds can inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of endocannabinoids . This inhibition can influence emotional behavior and metabolic processes in animal models.

Case Study: Antiviral Applications

A study investigated the efficacy of 2,4(1H,3H)-pyrimidinedione derivatives against viral pathogens. The results demonstrated significant antiviral activity in vitro, suggesting potential for further development into therapeutic agents.

Case Study: Enzyme Inhibition

Research focusing on the inhibition of NAPE-PLD revealed that specific analogs of 2,4(1H,3H)-pyrimidinedione could effectively reduce anandamide levels in neuronal cells. This finding suggests implications for treating anxiety-related disorders by modulating endocannabinoid signaling pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidinedione derivatives arises from substitutions at positions 3, 5, and 5. Below is a detailed comparison of 5-(chloroacetyl)-pyrimidinedione with analogous compounds, categorized by substituent type and application.

Chloro-Substituted Pyrimidinediones

Electron-Withdrawing Group-Substituted Derivatives

Amino- and Alkyl-Substituted Derivatives

Key Research Findings

- Reactivity : The chloroacetyl group in 5-(chloroacetyl)-pyrimidinedione facilitates nucleophilic acyl substitution, making it a versatile intermediate for synthesizing amides, esters, or thioesters. This contrasts with Terbacil’s inert tert-butyl group, which enhances environmental persistence .

- Biological Activity : Unlike Uracil Mustard’s DNA-alkylating properties, the chloroacetyl group may confer selective toxicity via protein acylation, a mechanism explored in targeted therapies .

- Solubility : Derivatives with polar groups (e.g., 5-NH₂ in Tipiracil) exhibit higher aqueous solubility, whereas lipophilic substituents (e.g., tert-butyl in Terbacil) improve membrane permeability .

Data Tables

Table 1: Physicochemical Properties

*Estimated via analogous structures.

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C7H6ClN2O2

- Molecular Weight : 188.59 g/mol

- CAS Number : 67042-53-9

The biological activity of 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- is primarily attributed to its ability to inhibit tumor cell growth and its antimicrobial properties. The exact mechanisms include:

- Antitumor Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. It is believed to interfere with cellular processes essential for cancer cell survival and replication.

- Antimicrobial Effects : Research indicates that this compound exhibits antimicrobial activity against several pathogens by disrupting cellular membranes or inhibiting critical enzymatic pathways necessary for microbial survival .

Biological Activity Data

A summary of biological activity data for 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- is presented in the following table:

Case Studies

- Antitumor Efficacy : A study investigated the efficacy of 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- against human leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity.

- Antimicrobial Activity : Another research focused on the compound's effects against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis .

Research Findings

Recent studies have highlighted the dual role of pyrimidine derivatives in both anticancer and antimicrobial applications:

- Inhibition of Tumor Growth : The compound was found to inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. This inhibition was associated with a decrease in cyclin D1 expression and an increase in p21 levels .

- Mechanism in Antimicrobial Action : Investigations into the antimicrobial properties revealed that the compound affects nucleotide synthesis pathways in bacteria, leading to reduced replication rates and eventual cell death .

Q & A

Q. What are the common synthetic routes for 5-(chloroacetyl)-substituted pyrimidinediones?

The synthesis typically involves acid-catalyzed condensation between uracil derivatives and chloroacetyl-containing reagents. For example, describes a reaction between aldehydes and uracil in aqueous HCl at 70°C, yielding bis-pyrimidinediones as major products. Microwave-assisted synthesis ( , Table 1) offers a faster, solvent-free alternative with higher yields (e.g., 85% in 15 minutes vs. 72% via conventional heating). Key reagents include chloroacetyl chloride or substituted aldehydes, with purification via recrystallization or chromatography.

Q. How is the compound characterized post-synthesis?

Characterization employs GC-MS for purity assessment ( , Table 2), NMR for structural confirmation (e.g., ¹H/¹³C NMR for chloroacetyl group identification), and physical property analysis (e.g., density: ~1.1 g/cm³, molecular weight: ~154–177 g/mol) as seen in and . Melting point determination and X-ray crystallography () are also used for solid-state validation.

Q. What are the key structural features influencing reactivity in pyrimidinedione derivatives?

The chloroacetyl group at position 5 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The diketone moiety at positions 2 and 4 facilitates hydrogen bonding, critical for biological interactions ( ). Steric effects from substituents (e.g., tert-butyl groups in ) can modulate reactivity and regioselectivity.

Advanced Research Questions

Q. How can contradictory data in reaction optimization be resolved?

highlights unexpected bis-pyrimidinedione formation during aldehyde-uracil condensation. To address this, systematic Design of Experiments (DoE) is recommended, varying parameters like catalyst concentration (HCl), temperature, and stoichiometry (Table S2 in ). Kinetic studies and in-situ monitoring (e.g., HPLC) help identify intermediate species, while computational modeling () predicts thermodynamic favorability of products.

Q. What computational methods predict the compound’s interactions in biological systems?

Molecular docking using software like MOE () evaluates binding affinities to target proteins (e.g., HIV-1 capsid in ). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. Molecular dynamics simulations assess stability in aqueous environments, guided by logP values (~0.95 in ) for solubility insights.

Q. How are structure-activity relationships (SARs) established for pyrimidinedione derivatives?

synthesizes 28 derivatives with varied substituents (e.g., lipophilic/hydrophilic groups) to correlate structural features with antiviral activity. Key SAR findings include:

- Hydrophilic groups (e.g., hydroxyl) improve solubility but reduce membrane permeability.

- Chloroacetyl moieties enhance electrophilic reactivity, critical for covalent inhibition.

- Bis-pyrimidinediones (e.g., 27a in ) show enhanced potency due to multivalent binding.

Methodological Considerations

- Synthetic Optimization : Use microwave irradiation () for time-efficient synthesis.

- Analytical Workflow : Combine GC-MS (), NMR, and XRD () for comprehensive characterization.

- Computational Tools : MOE () for docking, Gaussian for DFT, and GROMACS for dynamics.

Contradiction Analysis

The unexpected formation of bis-pyrimidinediones () underscores the need for mechanistic studies. Conflicting yields may arise from competing pathways (e.g., aldol condensation vs. Michael addition), resolvable by adjusting pH or using protective groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.